

# Fedratinib FLT3 inhibition comparative potency

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

## Comparative Potency of FLT3 Inhibitors

| Inhibitor Name                                                     | Reported FLT3 IC50 / Potency                                                                         | Key Characteristics and Notes                                                    |
|--------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| <b>Fedratinib</b>   15 nM [1]                                      | • Preferential JAK2 inhibitor; FLT3 inhibition is an off-target effect [2] [1].                      | • Primarily approved and used for <b>myelofibrosis</b> [2] [3].                  |
| <b>FLIN-4</b>   1.07 ± 0.04 nM [4]                                 | • Novel, highly potent inhibitor identified via virtual screening (2025 data) [4].                   | • Shows ~27x higher <i>in vitro</i> inhibitory potency than Midostaurin [4].     |
| <b>Quizartinib</b>   Highly potent; specific IC50 not listed [5]   | • Second-generation, <b>highly selective type II FLT3</b> inhibitor [5].                             | • Approved for FLT3-ITD+ AML in combination therapy and as maintenance [5].      |
| <b>Midostaurin</b>   Used as a benchmark (IC50 not listed) [4] [5] | • First-generation, <b>multi-targeted</b> inhibitor [5] [6].                                         | • Approved for FLT3-mutated AML in combination with chemotherapy [5].            |
| <b>Gilteritinib</b>   Potent; specific IC50 not listed [5]         | • Second-generation, <b>ATP-competitive type I</b> inhibitor [5].                                    | • Approved standard of care for FLT3-mutated <b>relapsed/refractory AML</b> [5]. |
| <b>PHI-101</b>   Potent; specific IC50 not listed [7]              | • <b>Third-generation</b> inhibitor; active against multiple resistance mutations (e.g., F691L) [7]. |                                                                                  |

## Experimental Data and Methodologies

The quantitative data in the table above are primarily derived from **kinase inhibition assays**, which measure a compound's ability to block the enzymatic activity of the target kinase.

- **Methodology Detail:** The core method used is the **biochemical kinase assay** [4] [7]. For example, the potency of FLIN-4 was determined using the **ADP-Glo Kinase Assay**, a luminescent method that quantifies the ADP produced by a kinase reaction; less ADP indicates more effective inhibition [4].
- **Cellular Assays:** To confirm activity in a cellular context, **cytotoxicity assays** (e.g., against the FLT3-ITD+ MV4-11 AML cell line) and analysis of **phosphorylation status** of FLT3 and its downstream signaling proteins (STAT5, ERK1/2) are performed [4] [7].

The following diagram illustrates the primary signaling pathway driven by constitutively active mutant FLT3 and the point of inhibition for these drugs.

FLT3-ITD Signaling Pathway and Inhibitor Action



[Click to download full resolution via product page](#)

## Key Interpretive Insights for Comparison

When comparing these inhibitors, potency is only one factor. Their clinical profile is defined by several other critical characteristics.

- **Fedratinib's Role:** **Fedratinib** is not considered a primary FLT3 inhibitor for AML. Its development and approval are centered on its **JAK2 inhibition for treating myelofibrosis** [2] [1] [3]. Its activity against FLT3 is a secondary characteristic.
- **Generations and Resistance:**
  - **First-generation** (e.g., Midostaurin): Less selective, multi-targeted [6].
  - **Second-generation** (e.g., Quizartinib, Gilteritinib): More potent and selective, but resistance can develop through new mutations in the FLT3 kinase domain (e.g., F691L, D835Y) [5] [7].
  - **Third-generation** (e.g., PHI-101): Designed to overcome common resistance mutations, representing the current research frontier [7].

The workflow for developing and profiling a novel FLT3 inhibitor like FLIN-4 typically involves an integrated process of computational and experimental validation, as shown below.



[Click to download full resolution via product page](#)

## Knowledge Gaps and Future Directions

The available information reveals active areas of research and some data limitations:

- **Ongoing Challenges:** The field continues to grapple with intrinsic and acquired resistance to FLT3 inhibitors, driving the development of third-generation compounds capable of overcoming common resistance mutations [7] [6].
- **Data Availability:** While IC<sub>50</sub> values for some newer, pre-clinical compounds (like FLIN-4) are precisely reported [4], direct, head-to-head comparative potency data for all approved inhibitors from the same assay under identical conditions is not fully available in the search results I obtained. The values for **Fedratinib** and others are often reported from individual studies.

[Need Custom Synthesis?](#)

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fedratinib in 2025 and beyond: indications and future ... [pmc.ncbi.nlm.nih.gov]
2. Fedratinib for the treatment of myelofibrosis [nature.com]
3. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
4. Discovery of novel and highly potent small molecule inhibitors ... [pmc.ncbi.nlm.nih.gov]
5. Quizartinib: a potent and selective FLT3 inhibitor for the ... [jhoonline.biomedcentral.com]
6. FLT3 inhibitors: A Story of the Old and the New [pmc.ncbi.nlm.nih.gov]
7. PHI-101 Is a Potent Third-Generation FLT3 Inhibitor ... [sciencedirect.com]

To cite this document: Smolecule. [Fedratinib FLT3 inhibition comparative potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-flt3-inhibition-comparative-potency>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)